molecular formula C8H13N3 B6279641 rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine CAS No. 2307755-72-0

rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine

Cat. No.: B6279641
CAS No.: 2307755-72-0
M. Wt: 151.2
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Description

rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine: is a chiral compound featuring an imidazole ring attached to a cyclopentane backbone

Properties

CAS No.

2307755-72-0

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclopentanone and imidazole.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming imidazole N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but may include bases like sodium hydride or catalysts like palladium.

Major Products: The major products depend on the specific reactions but can include various substituted imidazoles and cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions due to the imidazole ring.

Medicine:

  • Investigated for potential pharmacological activities, such as antifungal or antibacterial properties.

Industry:

  • May be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The imidazole ring is known to coordinate with metal ions, which could be a part of its mechanism in biological systems.

Comparison with Similar Compounds

    1H-imidazole: The parent compound, simpler in structure.

    Cyclopentylamine: Lacks the imidazole ring but shares the cyclopentane backbone.

    Histamine: Contains an imidazole ring and is biologically active.

Uniqueness:

  • The combination of the imidazole ring and the cyclopentane backbone gives this compound unique properties, potentially offering a balance of stability and reactivity not found in simpler analogs.

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